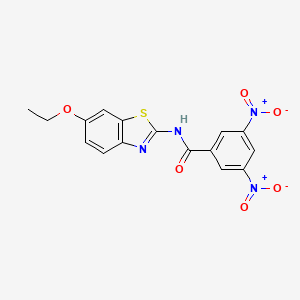
4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a methoxyphenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
Introduction of the Methoxyphenylthio Group: This step involves the nucleophilic substitution of a methoxyphenylthiol onto the thiazole ring.
Attachment of the Nitrophenylsulfonyl Group: This is typically done through a sulfonylation reaction, where the thiazole derivative reacts with a nitrophenylsulfonyl chloride in the presence of a base.
Formation of the Butanamide Moiety: The final step involves the amidation reaction, where the intermediate product reacts with butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium are common.
Substitution: Electrophiles such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its complex structure and functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-methoxyphenyl)thio)-N-(5-((4-chlorophenyl)sulfonyl)thiazol-2-yl)butanamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
4-((4-methoxyphenyl)thio)-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)butanamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide imparts unique electronic properties, making it more reactive in redox reactions compared to its analogs. This uniqueness can be exploited in designing compounds with specific biological activities or material properties.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S3/c1-29-15-6-8-16(9-7-15)30-12-2-3-18(24)22-20-21-13-19(31-20)32(27,28)17-10-4-14(5-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYEIMXKKDGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)
![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)

![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)







